(2Z)-2-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with sulfonamide and imino groups, enhancing its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamide and imino groups. Common reagents used in these reactions include chlorobenzene, sulfonamide derivatives, and methylsulfanyl phenyl compounds. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorobenzene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have distinct chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
(2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the imino group can form covalent bonds with target proteins. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-BROMOBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE
- (2Z)-2-[(4-FLUOROBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE
- (2Z)-2-[(4-METHYLBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE
Uniqueness
The uniqueness of (2Z)-2-[(4-CHLOROBENZENESULFONAMIDO)IMINO]-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzene moiety enhances its potential for nucleophilic substitution reactions, while the sulfonamide and imino groups provide opportunities for enzyme inhibition and covalent bonding with target proteins.
Properties
Molecular Formula |
C23H18ClN3O4S2 |
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Molecular Weight |
500.0 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methylsulfanylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4S2/c1-32-18-7-4-6-17(14-18)25-22(28)20-13-15-5-2-3-8-21(15)31-23(20)26-27-33(29,30)19-11-9-16(24)10-12-19/h2-14,27H,1H3,(H,25,28)/b26-23- |
InChI Key |
DANKDFUMLZJYKB-RWEWTDSWSA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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